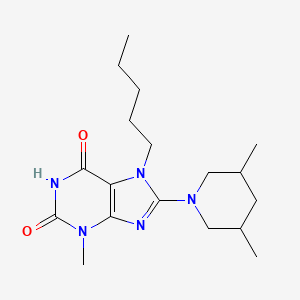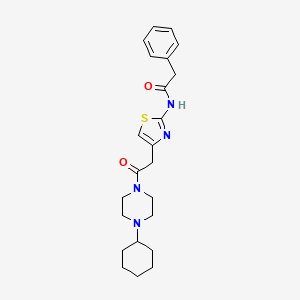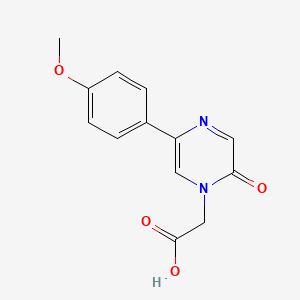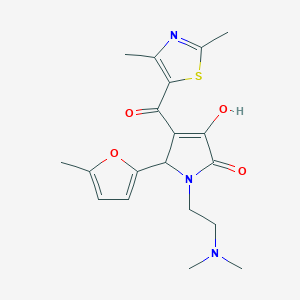![molecular formula C20H12F4N2O B2607792 1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-45-7](/img/structure/B2607792.png)
1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a fluorobenzyl group attached at the 1-position, a trifluoromethylphenyl group attached at the 5-position, and a nitrile group attached at the 3-position .
Chemical Reactions Analysis
The specific chemical reactions involving “1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” are not detailed in the available literature .
Aplicaciones Científicas De Investigación
Electrosynthesis of Fluoroorganic Compounds
The electrosynthesis of fluoroorganic compounds involves the oxidation of polymethylbenzenes to achieve side-chain monofluorination. This process results in the formation of polyalkylbenzylacetamides as by-products. The method demonstrates the selective reactivity towards fluoride ions, highlighting the role of fluorinated compounds in electrosynthesis and the potential for creating complex fluorinated molecules for various applications (Bensadat et al., 1980).
Oxidation of Alcohols by Pyridinium Fluorochromate
Research on the oxidation of alcohols by pyridinium fluorochromate showcases the utility of fluorinated reagents in organic synthesis, particularly in the conversion of alcohols to aldehydes and ketones. This study provides insights into reaction mechanisms and the effects of temperature and solvent composition on reaction rates (Bhattacharjee et al., 1984).
Synthesis and Characterization of Fluoropolymers
The development of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers represents the integration of fluorinated compounds into the creation of new materials. These fluorosiloxane polymers exhibit clear, flexible, and thermally stable properties, making them ideal for various industrial applications (Smith & Babb, 1996).
C−H···F Interactions in Crystal Structures
The study of C−H···F interactions in the crystal structures of fluorobenzenes provides fundamental insights into the weak acceptor capabilities of the C−F group. This research aids in understanding molecular interactions involving fluorinated compounds, which is crucial for the design of new pharmaceuticals and materials (Thalladi et al., 1998).
Fluoride Ion Sensors
The synthesis and characterization of acylhydrazone-based fluoride sensors highlight the application of fluorinated compounds in developing chemical sensors. These sensors exhibit specific responses towards fluoride ions, demonstrating the potential for environmental monitoring and analytical chemistry applications (Jose et al., 2018).
Direcciones Futuras
The future directions for research on “1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in fields such as pharmaceuticals, agrochemicals, and dyestuff .
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N2O/c21-18-6-4-13(5-7-18)11-26-12-16(8-15(10-25)19(26)27)14-2-1-3-17(9-14)20(22,23)24/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPNPIKUFBFVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2607714.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2607720.png)
![8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607723.png)


![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2607727.png)
![2-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2607728.png)

![2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2607730.png)

![4-pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2607732.png)
